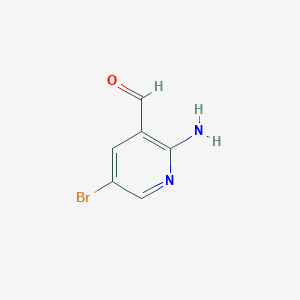

2-Amino-5-bromonicotinaldehyde

Description

Properties

IUPAC Name |

2-amino-5-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOAJEVCIZYWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640004 | |

| Record name | 2-Amino-5-bromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206997-15-1 | |

| Record name | 2-Amino-5-bromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromo-3-pyridinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-Amino-5-bromonicotinaldehyde: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved pharmaceuticals. Its strategic introduction into a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. 2-Amino-5-bromonicotinaldehyde (CAS No. 206997-15-1) has emerged as a particularly valuable heterocyclic building block due to its trifunctional nature. The presence of a reactive aldehyde, a nucleophilic amino group, and a bromine atom suitable for cross-coupling reactions provides a tripartite platform for complex molecular architecture. This guide offers an in-depth examination of this reagent, moving beyond simple data points to explain the causality behind its synthesis and application, thereby empowering researchers to leverage its full potential in drug discovery programs.

Core Physicochemical & Structural Characteristics

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. This compound is a light yellow to yellow solid, and its key properties are summarized below for quick reference.[1][2] The predicted high boiling point and solid-state nature at room temperature are typical for a substituted aromatic compound of this molecular weight.

| Property | Value | Source(s) |

| CAS Number | 206997-15-1 | [1][3] |

| Molecular Formula | C₆H₅BrN₂O | [4][5][6] |

| Molecular Weight | 201.02 g/mol | [4][6] |

| Appearance | Light yellow to yellow Solid | [1] |

| Melting Point | 167-169 °C | [1][4][5] |

| Boiling Point | 300.5 ± 42.0 °C (Predicted) | [1][2] |

| Density | 1.782 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Storage | 2–8 °C, under inert gas (Nitrogen or Argon) | [1][4] |

| SMILES | O=CC1=C(N)N=CC(Br)=C1 | [7][8] |

| InChI Key | KDOAJEVCIZYWDI-UHFFFAOYSA-N | [5][8] |

Synthesis Protocol and Mechanistic Rationale

The most direct and commonly cited synthesis of this compound involves the regioselective bromination of 2-Amino-3-pyridinecarboxaldehyde.[1][9] This electrophilic aromatic substitution is a cornerstone reaction, and understanding the choice of reagents is key to ensuring a high-yield outcome.

Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reagents & Equipment :

-

2-Aminopyridine-3-carbaldehyde (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.04 equiv)

-

Acetonitrile (solvent)

-

Methanol (for washing)

-

Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.

-

-

Procedure :

-

Dissolve 2-aminopyridine-3-carbaldehyde (e.g., 10.1 g, 81.0 mmol) in acetonitrile (150 mL) in a round-bottom flask.[1][9]

-

Add N-bromosuccinimide (NBS) (e.g., 15.1 g, 84.0 mmol) to the solution.[1][9]

-

Heat the reaction mixture to reflux and stir for approximately 2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, allow the mixture to cool to ambient temperature.[1][9]

-

Filter the resulting precipitate from the reaction mixture.

-

Wash the collected solid with cold methanol to remove residual impurities.

-

Dry the solid under vacuum to yield 2-amino-5-bromopyridine-3-carbaldehyde as a brown solid.[1][9] (Reported Yield: 79%).

-

Expertise & Causality: Why This Protocol Works

-

Choice of Brominating Agent : N-Bromosuccinimide (NBS) is the reagent of choice over harsher alternatives like elemental bromine (Br₂). NBS provides a low, steady concentration of electrophilic bromine, which minimizes over-bromination and other side reactions. It is also safer and easier to handle.

-

Regioselectivity : The electron-donating amino group (-NH₂) is a strong activating group and is ortho-, para- directing. The aldehyde group (-CHO) is a deactivating, meta- directing group. The position para to the strongly activating amino group (the 5-position) is the most electronically enriched and sterically accessible site for electrophilic substitution, leading to highly regioselective bromination.

-

Solvent and Temperature : Acetonitrile is a suitable polar aprotic solvent for this reaction. Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.

The Triad of Reactivity: A Medicinal Chemist's Perspective

The synthetic power of this compound lies in the distinct reactivity of its three functional groups. This allows for sequential, orthogonal chemical modifications, making it a cornerstone intermediate for building molecular diversity in structure-activity relationship (SAR) studies.[4]

Caption: The three key reactive sites of this compound.

-

The Aldehyde Group : This is a versatile electrophilic handle. It readily participates in condensation reactions to form Schiff bases (imines) or can be used in multicomponent reactions like the Biginelli reaction to construct complex heterocyclic systems.[10] It can also be a precursor for reductive amination to introduce substituted amino groups.

-

The Amino Group : As a nucleophile, the amino group is critical for annulation strategies, enabling the construction of fused heterocyclic rings like pyridopyrimidines.

-

The Bromine Atom : The bromine substituent is arguably its most powerful feature for drug discovery. It serves as a prime attachment point for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11] This allows for the systematic introduction of a wide array of aryl and heteroaryl groups, which is a fundamental strategy in optimizing compound potency and selectivity, particularly in the development of kinase inhibitors.[4][11]

Field-Proven Application: Suzuki-Miyaura Cross-Coupling

To illustrate the practical utility of the bromine handle, a representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided. This reaction is a high-yield, robust method for C-C bond formation and is extensively used in pharmaceutical development.

Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Self-Validating Protocol

-

Setup : In a reaction vessel, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a suitable solvent like dioxane or DME.

-

Execution :

-

Add an aqueous solution of a base, typically 2M sodium carbonate or potassium carbonate (2.0-3.0 equiv).

-

Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is self-validating; successful coupling will show the disappearance of the starting material and the emergence of a new, less polar product spot on a TLC plate or a new peak with the expected mass in LC-MS analysis.

-

-

Workup & Purification :

-

After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-amino-5-aryl-nicotinaldehyde.

-

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. While a comprehensive Safety Data Sheet (SDS) should always be consulted, the following key points must be observed.[12]

-

Hazards : this compound is classified as an irritant.[1][5] It may cause skin and serious eye irritation. It is also categorized with acute oral, dermal, and inhalation toxicity (Category 4).[2]

-

Handling :

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] For long-term stability, storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation of the aldehyde and amino functionalities.[1][4]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its trifunctional nature provides a robust and versatile platform for the synthesis of complex, biologically active molecules. By understanding the principles behind its synthesis, the nuances of its reactivity, and the protocols for its application, researchers can accelerate the discovery of novel therapeutics, from kinase inhibitors to nicotinic receptor modulators.

References

- This compound. MySkinRecipes. [Link]

Sources

- 1. This compound CAS#: 206997-15-1 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound - CAS:206997-15-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 206997-15-1 | this compound | Bromides | Ambeed.com [ambeed.com]

- 9. This compound | 206997-15-1 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 2-Amino-5-bromonicotinaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized pyridine derivative that has garnered significant attention as a pivotal intermediate in medicinal chemistry and organic synthesis. Its structure, which incorporates an amino group, a bromine atom, and an aldehyde on a pyridine scaffold, offers a trifecta of reactive sites. This strategic arrangement of functional groups provides a versatile platform for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.

The presence of the bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[1][2] The aldehyde and amino groups allow for a wide range of transformations, including Schiff base formation and the construction of various heterocyclic systems.[1] Consequently, this compound serves as a key building block in the synthesis of kinase inhibitors, nicotinic receptor modulators, and fluorescent probes, making a thorough understanding of its physicochemical properties essential for its effective application in drug discovery and development.[1][3]

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These parameters are critical for designing synthetic routes, developing analytical methods, and ensuring proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 206997-15-1 | [1][4][5][6] |

| Molecular Formula | C₆H₅BrN₂O | [1][5][6][7] |

| Molecular Weight | 201.02 g/mol | [1][5] |

| Exact Mass | 199.958511 u | [7] |

| Appearance | Solid | [8] |

| Melting Point | 167-169 °C | [1][4][5][7] |

| Boiling Point | 300.5 °C at 760 mmHg (Predicted) | [4][5][7] |

| Density | 1.782 - 1.8 g/cm³ (Predicted) | [4][5][7] |

| pKa | 2.74 ± 0.49 (Predicted) | [5] |

| XLogP3 | 1.2 | [7] |

| Flash Point | 135.5 °C | [4][7] |

| Vapor Pressure | 0.00112 mmHg at 25°C | [7] |

Spectroscopic and Chromatographic Characterization

Elucidation and confirmation of the molecular structure, along with purity assessment, are paramount in chemical synthesis. The following section details the standard analytical techniques and expected results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution.

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the following signals are characteristic:

-

Aldehyde Proton (-CHO): A singlet is observed far downfield around δ 9.81 ppm .[9] This significant deshielding is a hallmark of an aldehyde proton, which is directly attached to a carbonyl group and influenced by the aromatic ring.

-

Aromatic Protons: Two doublets are expected in the aromatic region. The proton at position 6 of the pyridine ring appears at approximately δ 8.30 ppm , while the proton at position 4 appears around δ 7.89 ppm .[9] The splitting of these signals into doublets with a small coupling constant (J ≈ 2.4 Hz) indicates a meta-relationship to each other.[9]

-

Amino Protons (-NH₂): A broad singlet is typically observed around δ 6.78 ppm for the two protons of the primary amine.[9] The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference, setting the chemical shift at 0.00 ppm.[10]

-

Instrument Setup: Place the sample in the NMR spectrometer.

-

Parameter Optimization: Use standard acquisition parameters, which may include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[10]

-

Data Acquisition: Acquire the spectrum by co-adding 8-16 scans to improve the signal-to-noise ratio.[10]

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Absorption Bands:

-

N-H Stretch (Amino Group): Two distinct bands are typically expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C=O Stretch (Aldehyde Group): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ for the aldehyde carbonyl group. Its conjugation with the aromatic ring slightly lowers the frequency compared to a non-conjugated aldehyde.

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-Br Stretch: A weaker absorption band is expected in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹.

Caption: General workflow for the synthesis of the title compound.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its capacity to serve as a versatile scaffold for building molecular diversity.

-

Suzuki-Miyaura Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl or heteroaryl groups, a common strategy in the synthesis of kinase inhibitors and other targeted therapies. [1][2]* Schiff Base and Heterocycle Formation: The aldehyde group readily undergoes condensation reactions with amines to form imines (Schiff bases), which can be further reduced or cyclized. This reactivity is crucial for constructing nitrogen-containing heterocyclic compounds. [1]* Multicomponent Reactions: The aldehyde functionality makes it an ideal substrate for multicomponent reactions (MCRs), such as the Biginelli or Ugi reactions, which enable the rapid assembly of complex, drug-like molecules in a single step. [11] This multi-faceted reactivity makes the compound an invaluable intermediate for creating libraries of novel compounds for structure-activity relationship (SAR) studies during the drug discovery process. [1]

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

Hazard Identification: According to GHS classifications, this compound is considered hazardous with the following classifications:

-

Acute toxicity (Oral, Dermal, Inhalation) - Category 4 [7]* Skin irritation - Category 2 [7]* Eye irritation - Category 2 [7]* Specific target organ toxicity (single exposure) - Category 3 [7] Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably a chemical fume hood. [12]* Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [8][12]* Avoid breathing dust, fume, gas, mist, vapors, or spray. [8]* Wash hands and any exposed skin thoroughly after handling. [8] Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]* For long-term stability, it is recommended to store under an inert gas atmosphere (Nitrogen or Argon) at 2–8 °C. [1][5]

Conclusion

This compound is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity profile provide a robust platform for the synthesis of diverse and complex bioactive molecules. A comprehensive understanding of its characteristics, from its melting point and spectral data to its synthetic accessibility and safe handling, empowers researchers to fully leverage its potential in the quest for novel therapeutics.

References

- MySkinRecipes. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound CAS#: 206997-15-1 [m.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 206997-15-1 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

2-Amino-5-bromonicotinaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-Amino-5-bromonicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthesis protocol, explore its characteristic spectroscopic signature, and critically analyze the reactivity of its functional groups. The primary focus will be on its strategic application in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This document is designed to serve as a practical and authoritative resource, bridging the gap between theoretical knowledge and real-world application.

Core Molecular Profile

This compound is a substituted pyridine derivative whose value in synthetic chemistry is derived from its trifunctional nature: a nucleophilic amino group, an electrophilic aldehyde, and a bromine atom positioned for cross-coupling reactions. This unique arrangement allows for sequential and regioselective modifications, making it a highly sought-after intermediate in multi-step syntheses.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O | [1][2][3][4] |

| Molecular Weight | 201.02 g/mol | [1][2][4] |

| CAS Number | 206997-15-1 | [1][2][3] |

| Appearance | Light yellow to yellow solid/crystalline powder | [5] |

| Melting Point | 167-169 °C | [1][4] |

| Density | ~1.78 g/cm³ (Predicted) | [1][5] |

| Boiling Point | ~300.5 °C at 760 mmHg (Predicted) | [1][5] |

| Synonyms | 2-Amino-5-bromopyridine-3-carboxaldehyde, 2-amino-5-bromo-3-formylpyridine | [1][3] |

Synthesis Protocol: Bromination of 2-Aminopyridine-3-carbaldehyde

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 2-aminopyridine-3-carbaldehyde. The amino group activates the pyridine ring, directing the bromination to the C5 position. N-Bromosuccinimide (NBS) is an effective and manageable brominating agent for this transformation.

Expert Rationale:

The choice of acetonitrile as a solvent is strategic; it is relatively polar, effectively dissolves the starting material, and is inert under the reaction conditions. The reaction is performed under reflux to provide the necessary activation energy for the electrophilic aromatic substitution. The high yield and straightforward filtration-based workup make this a robust and scalable laboratory procedure.[6]

Detailed Experimental Protocol:

-

Reaction Setup : To a solution of 2-aminopyridine-3-carbaldehyde (10.1 g, 81.0 mmol) in acetonitrile (150 mL) within a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-bromosuccinimide (NBS) (15.1 g, 84.0 mmol).

-

Heating : Stir the reaction mixture under reflux conditions for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Cooling and Isolation : Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification : Filter the reaction mixture to collect the solid precipitate. Wash the collected solid with methanol to remove any unreacted NBS and succinimide byproduct.

-

Drying : Dry the purified solid under vacuum to afford 2-amino-5-bromopyridine-3-carbaldehyde as a brown solid. The typical reported yield is approximately 79% (12.9 g).[6]

Caption: Synthesis workflow for this compound.

Spectroscopic Profile & Structural Elucidation

For a researcher, confirming the identity and purity of a synthesized compound is paramount. The following is an expert analysis of the expected spectroscopic data for this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly characteristic. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically around δ 9.8 ppm.[5] The two aromatic protons on the pyridine ring will appear as doublets due to mutual coupling, expected around δ 8.3 and δ 7.9 ppm. The amino (-NH₂) protons will present as a broad singlet, typically around δ 6.8 ppm.[5] The exact chemical shifts can vary based on the solvent used.

-

Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for confirming the presence of the key functional groups. A strong, sharp absorption band is expected in the region of 1660-1770 cm⁻¹ corresponding to the C=O stretch of the aldehyde.[7] Additionally, characteristic C-H stretching absorptions for the aldehyde are expected between 2700-2860 cm⁻¹. The N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region.

-

Mass Spectrometry (MS) : Electron Impact (EI) mass spectrometry should reveal a molecular ion (M⁺) peak corresponding to the molecular weight of the compound. The isotopic pattern will be a definitive indicator of the presence of a single bromine atom, with two peaks of nearly equal intensity (M⁺ and M+2).

Chemical Reactivity & Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for a programmed, stepwise elaboration of the core scaffold, which is a cornerstone of modern medicinal chemistry.[4]

-

Aldehyde Group : The aldehyde is a versatile electrophile. It readily participates in:

-

Reductive Amination : To introduce substituted aminomethyl groups.

-

Wittig Reactions : To form alkenes.

-

Condensation Reactions : To form Schiff bases or build larger heterocyclic systems, such as in the synthesis of fluorescent probes.[4]

-

-

Amino Group : The nucleophilic amino group can be used for:

-

Acylation/Sulfonylation : To introduce amide or sulfonamide functionalities.

-

Heterocycle Formation : Acting as a binucleophile to construct fused ring systems.

-

-

Bromine Atom : The bromine atom is a key handle for carbon-carbon and carbon-heteroatom bond formation via:

This multi-faceted reactivity makes the compound a valuable intermediate in the synthesis of pharmaceuticals, especially kinase inhibitors and nicotinic receptor modulators.[4]

Caption: Reactivity map of this compound in synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification : this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3][9]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[10][11]

-

Handling : Avoid formation of dust and aerosols. Use non-sparking tools. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][12]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., Argon) at 2–8 °C is recommended.[3][5]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined synthesis, predictable spectroscopic characteristics, and versatile reactivity provide researchers with a reliable platform for constructing novel and complex molecules. Understanding the principles laid out in this guide will empower scientists to leverage this valuable building block to its full potential in their research and development endeavors.

References

- This compound. MySkinRecipes. [Link]

- The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- 19.14 Spectroscopy of Aldehydes and Ketones.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound - CAS:206997-15-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. echemi.com [echemi.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound CAS#: 206997-15-1 [m.chemicalbook.com]

- 6. This compound | 206997-15-1 [chemicalbook.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-bromonicotinaldehyde

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-Amino-5-bromonicotinaldehyde (CAS No: 206997-15-1), a pivotal heterocyclic building block. This document is intended for researchers, medicinal chemists, and professionals in drug development who utilize this intermediate for constructing complex molecular architectures. We will delve into the causal relationships behind the experimental protocols, ensuring a blend of theoretical understanding and practical, field-proven insights.

Strategic Importance in Medicinal Chemistry

This compound is a highly valued intermediate in the synthesis of pharmaceuticals. Its strategic importance stems from the trifecta of reactive sites within its structure: a nucleophilic amino group, an electrophilic aldehyde, and a bromine-substituted pyridine ring amenable to a variety of cross-coupling reactions. This versatile reactivity makes it a key precursor for developing novel kinase inhibitors, nicotinic receptor modulators, and other biologically active heterocyclic compounds.[1] The aldehyde and amino functionalities are perfectly positioned for constructing fused ring systems through reactions like Schiff base formation followed by cyclization, while the bromine atom serves as a crucial handle for late-stage diversification in structure-activity relationship (SAR) studies.[1][2]

Synthesis Pathway: Electrophilic Bromination

The most direct and efficient synthesis of this compound involves the regioselective bromination of 2-aminonicotinaldehyde. The inherent electronic properties of the starting material dictate the course of this reaction. The amino group at the 2-position is a strong activating group, directing electrophiles to the ortho and para positions. In the pyridine ring system, this corresponds to the 3- and 5-positions. As the 3-position is already substituted with the aldehyde, the electrophilic attack occurs preferentially at the electron-rich 5-position.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It serves as a source of electrophilic bromine (Br+) under mild conditions, which is critical to avoid over-bromination or degradation of the sensitive aldehyde functionality. Acetonitrile is an ideal solvent as it is polar enough to dissolve the starting material and NBS, while remaining relatively inert to the reaction conditions.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

2-Aminopyridine-3-carbaldehyde (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (CH₃CN)

-

Methanol (CH₃OH)

Procedure:

-

Reaction Setup: To a solution of 2-aminopyridine-3-carbaldehyde (e.g., 10.1 g, 81.0 mmol) in acetonitrile (150 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-bromosuccinimide (15.1 g, 84.0 mmol) portion-wise.[3][4]

-

Reaction Execution: The reaction mixture is stirred and heated to reflux for approximately 2 hours.[3][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product typically precipitates out of the solution.[3][4]

-

Purification: The precipitated solid is collected by vacuum filtration. The solid is then washed with a small amount of cold methanol to remove any unreacted NBS and other soluble impurities.[3][4]

-

Drying: The collected solid is dried under vacuum to afford 2-amino-5-bromopyridine-3-carbaldehyde as a brown or yellow solid.[3][4] A typical yield for this procedure is around 79%.[3] For higher purity, recrystallization from a suitable solvent like an ethanol/water mixture can be performed.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating confirmation of the final product.

Physical and Spectroscopic Data

| Parameter | Observed Data | Rationale & Interpretation |

| Appearance | Light yellow to yellow solid.[5] | The color is characteristic of the conjugated π-system of the molecule. |

| Molecular Formula | C₆H₅BrN₂O | Confirmed by High-Resolution Mass Spectrometry. |

| Molecular Weight | 201.02 g/mol .[1][6] | The nominal mass is confirmed by MS, and the exact mass confirms the elemental composition. |

| Melting Point | 167-169°C.[1][4][5] | A sharp melting point range indicates high purity of the crystalline solid. |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.81 (s, 1H, -CHO), δ 8.30 (d, J=2.4 Hz, 1H, Ar-H), δ 7.89 (d, J=2.4 Hz, 1H, Ar-H), δ 6.78 (br s, 2H, -NH₂).[3][4] | The singlet at 9.81 ppm is characteristic of the aldehyde proton. The two doublets in the aromatic region confirm the disubstituted pyridine ring. The broad singlet corresponds to the two protons of the primary amine. |

| IR Spectroscopy (cm⁻¹) | ~3400-3300 (N-H stretch), ~1680 (C=O stretch, aldehyde), ~1600-1450 (C=C/C=N stretch, aromatic), ~600 (C-Br stretch). | The N-H stretching appears as two sharp bands for a primary amine.[7] The strong C=O absorption is indicative of the aldehyde.[7] Aromatic ring vibrations and the C-Br stretch are expected in their characteristic regions. |

| Mass Spectrometry (EI) | m/z ~200, 202 | The mass spectrum will show two major peaks for the molecular ion (M⁺ and M+2⁺) in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |

Characterization Workflow Diagram

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 206997-15-1 [chemicalbook.com]

- 4. This compound CAS#: 206997-15-1 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound - CAS:206997-15-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

1H NMR spectral data of 2-Amino-5-bromonicotinaldehyde

An In-depth Technical Guide to the ¹H NMR Spectral Data of 2-Amino-5-bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for this compound (CAS 206997-15-1), a key heterocyclic building block in medicinal chemistry. This document moves beyond a simple presentation of spectral data, offering an in-depth interpretation grounded in the principles of NMR spectroscopy and the electronic effects of substituents on the pyridine ring. It includes a detailed experimental protocol for data acquisition, a thorough analysis of chemical shifts and coupling constants, and visual aids to facilitate structural assignment. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Significance of this compound

This compound is a highly functionalized pyridine derivative. Its structure, featuring an aldehyde, an amino group, and a bromine atom, makes it a versatile intermediate for constructing more complex molecular architectures.[1] These functionalities allow for a wide range of chemical transformations, including Schiff base formation, heterocycle construction, and cross-coupling reactions.[1] Consequently, it is a valuable precursor in the synthesis of pharmaceuticals, particularly kinase inhibitors and nicotinic receptor modulators.[1]

Given its role in drug discovery and development, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, providing precise information about the electronic environment of each proton in the molecule, their connectivity, and their relative abundance.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the this compound molecule. The structure contains four unique types of protons: the aldehyde proton, two aromatic protons on the pyridine ring, and the two protons of the primary amine.

Diagram 1: Molecular Structure and Proton Assignments

A diagram illustrating the chemical structure of this compound with key protons labeled for NMR assignment.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of this compound. The trustworthiness of NMR data relies on meticulous sample preparation and proper instrument setup.[2]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a suitable choice as it effectively dissolves the compound and its residual solvent peak does not interfere with the analyte signals.[2][3]

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.

-

-

Spectrometer Setup (Based on a 400 MHz Instrument):

-

Insert the sample into the NMR spectrometer.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step ensures the stability of the magnetic field during the experiment.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field. This is a critical step to achieve sharp, well-resolved peaks and accurate coupling constant measurements.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum using a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm). Aromatic aldehydes often have signals downfield of 9 ppm.[4][5]

-

Set the relaxation delay (d1) to 1-2 seconds to allow for adequate relaxation of the protons between scans.

-

Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Spectral Data Analysis and Interpretation

The ¹H NMR spectrum of this compound, recorded in CDCl₃ at 400 MHz, displays four distinct signals. The experimental data are summarized below.[3][6]

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.81 | 1H | Singlet (s) | - | CHO |

| 8.30 | 1H | Doublet (d) | 2.4 | H6 |

| 7.89 | 1H | Doublet (d) | 2.4 | H4 |

| 6.78 | 2H | Broad Singlet (br s) | - | NH₂ |

Detailed Signal Interpretation

-

δ 9.81 ppm (Aldehyde Proton, CHO):

-

Chemical Shift: This signal appears significantly downfield, which is a characteristic feature of aldehyde protons.[5] The strong deshielding effect is caused by the magnetic anisotropy of the adjacent C=O bond and the electron-withdrawing nature of the carbonyl group.[7]

-

Multiplicity: It appears as a singlet because there are no adjacent protons within three bonds to couple with. The proton on C4 is four bonds away, and any coupling (⁴J) would be too small to be resolved.

-

Integration: The integral value of 1H confirms the presence of a single aldehyde proton.

-

-

δ 8.30 ppm (Aromatic Proton, H6):

-

Chemical Shift: This proton is the most downfield of the aromatic signals. Its position is influenced by several factors. It is ortho to the electronegative nitrogen atom of the pyridine ring and meta to the electron-withdrawing aldehyde group, both of which deshield it. The electron-donating amino group at the C2 position has a shielding effect, but it is more distant.

-

Multiplicity: The signal is a doublet due to spin-spin coupling with the H4 proton. The coupling constant of J = 2.4 Hz is typical for a four-bond coupling (⁴J) across a pyridine ring between protons in a meta relationship.

-

Integration: The integral value of 1H is consistent with a single proton on the aromatic ring.

-

-

δ 7.89 ppm (Aromatic Proton, H4):

-

Chemical Shift: This proton is upfield relative to H6. It is ortho to the electron-withdrawing aldehyde and bromo substituents, which causes deshielding. However, it is also meta to the strongly electron-donating amino group, which provides a shielding effect, resulting in a chemical shift that is upfield from H6.

-

Multiplicity: This signal appears as a doublet with the same coupling constant (J = 2.4 Hz) as the H6 proton, confirming their coupling relationship.

-

Integration: The integral value of 1H confirms it represents one aromatic proton.

-

-

δ 6.78 ppm (Amino Protons, NH₂):

-

Chemical Shift: The amino group is an electron-donating group, which generally results in its protons appearing in a more shielded (upfield) region compared to aromatic protons.[8][9]

-

Multiplicity: The signal is a broad singlet. The broadness is due to two factors: rapid chemical exchange of the amine protons with trace amounts of acidic protons (e.g., from water) in the solvent, and quadrupolar broadening from the adjacent ¹⁴N nucleus.

-

Integration: The integral value of 2H confirms the presence of the two protons of the primary amino group.

-

Advanced Structural Verification

For unequivocal assignment, especially in more complex substituted pyridines, two-dimensional (2D) NMR experiments are invaluable.[2]

-

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals at δ 8.30 (H6) and δ 7.89 (H4), definitively confirming their spin-spin coupling relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon atom it is directly attached to, allowing for the assignment of the protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds away. For instance, the aldehyde proton (δ 9.81) would show a correlation to the C3 and C4 carbons, providing further confirmation of the overall molecular skeleton.

Diagram 2: NMR Interpretation Workflow

A logical workflow for structure elucidation using 1D and optional 2D NMR experiments.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. The distinct chemical shifts, integration values, and splitting patterns of the aldehyde, aromatic, and amine protons are all consistent with the assigned structure. The downfield shift of the aldehyde proton, the meta-coupling between the two aromatic protons, and the broad nature of the amine signal are key diagnostic features. This guide provides the foundational knowledge for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.

- Asian Journal of Chemistry. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines.

- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.

- ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines.

- ResearchGate. (n.d.). 1H NMR spectra of a sample containing 0.05 M pyridine.

- Marcel Dekker, Inc. (1993). 1H NMR Spectra of Substituted Aminopyridines.

- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.

- ResearchGate. (n.d.). Supporting Information.

- TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.

- Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones.

- SpectraBase. (n.d.). 2-Pyridinamine - Optional[1H NMR] - Chemical Shifts.

- OpenOChem Learn. (n.d.). Interpreting HNMR.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:206997-15-1.

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- The Royal Society of Chemistry. (n.d.). Supporting Information For.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 206997-15-1 [chemicalbook.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. This compound CAS#: 206997-15-1 [m.chemicalbook.com]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

Melting point and boiling point of 2-Amino-5-bromonicotinaldehyde

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Amino-5-bromonicotinaldehyde

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 206997-15-1), a critical intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of physical constants. It delves into the scientific principles underpinning these thermal transitions, offers detailed, field-proven protocols for their accurate determination, and explains the causality behind key experimental choices. By integrating theoretical knowledge with practical application, this guide serves as an authoritative resource for the precise characterization and handling of this important chemical entity.

Compound Identification and Core Physicochemical Properties

This compound is a substituted pyridine derivative whose structural features—an amino group, a bromine atom, and an aldehyde functional group—make it a versatile building block in medicinal chemistry.[1] Accurate knowledge of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | 2-amino-5-bromopyridine-3-carbaldehyde, 2-Amino-5-bromopyridine-3-carboxaldehyde[2][3][4] |

| CAS Number | 206997-15-1[1][2][3][5] |

| Molecular Formula | C₆H₅BrN₂O[1][2][4] |

| Molecular Weight | 201.02 g/mol [1][2] |

Table 2: Key Thermal and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 167-169°C | [1][2][4][5] |

| Boiling Point | 300.5°C at 760 mmHg | [2][4] |

| Density | 1.782 g/cm³ (Predicted) | [2][5] |

| Flash Point | 135.5°C | [2] |

| Storage | 2-8°C, under inert gas atmosphere |[1][5] |

The Scientific Rationale for Determining Thermal Phase Transitions

The melting and boiling points are not merely data points; they are fundamental physical constants that provide deep insights into the identity, purity, and thermodynamic properties of a compound.

-

Criterion for Purity: A pure, crystalline organic solid will exhibit a sharp, well-defined melting point, typically spanning a narrow range of 0.5-1.0°C. The presence of even small amounts of soluble impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in a melting point depression and a broadening of the melting range .[6][7] Therefore, observing a melting range of 167-169°C is a primary indicator of the high purity of a sample of this compound.

-

Compound Identification: While not definitive on its own, a measured melting or boiling point that matches the established literature value is a strong piece of evidence for a compound's identity.[7][8][9] When combined with spectroscopic data (NMR, IR, MS), it forms a robust basis for structural confirmation.

-

Informing Process Chemistry: Knowledge of these thermal transitions is critical for process development. The melting point dictates the upper-temperature limit for drying solid material and is essential for designing recrystallization protocols. The boiling point is the cornerstone of purification by distillation, dictating the required temperature and pressure conditions to separate the compound from solvents or non-volatile impurities.[10]

Experimental Protocols for Accurate Determination

The following protocols represent industry-standard methodologies for obtaining reliable melting and boiling point data. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Melting Point Determination (Capillary Method)

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[11]

Protocol Steps:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Moisture or residual solvent can act as an impurity, artificially depressing and broadening the melting range. A mortar and pestle can be used to create a fine powder for uniform packing and heat transfer.

-

Capillary Tube Packing: Gently press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the solid into a dense column approximately 1-2 mm in height.[9]

-

Causality: An insufficient sample will be difficult to observe, while an excessive amount will create a significant temperature gradient across the sample, leading to a broadened, inaccurate range.

-

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus (e.g., a DigiMelt or Mel-Temp).[7][11]

-

Rapid Initial Heating: Set a rapid heating ramp (10-20°C/minute) to quickly approach the expected melting point.[7] For this compound, heat rapidly to approximately 150°C.

-

Causality: This step efficiently saves time. A slow ramp from room temperature is unnecessary and time-consuming.

-

-

Precise Determination: Once the temperature reaches ~155°C (about 10-15°C below the expected melting point), reduce the heating rate to a slow ramp of 1-2°C per minute.[7]

-

Causality: This slow rate is critical. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

-

-

Observation and Recording: Record two temperatures:

-

T₁ (Onset): The temperature at which the first droplet of liquid is observed.

-

T₂ (Completion): The temperature at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Micro Capillary Method)

Given that this compound is a solid at room temperature with a high boiling point, this determination is less common than melting point analysis. However, if required, the micro capillary method is suitable for small quantities.[12]

Protocol Steps:

-

Sample Preparation: Place a small amount of this compound into a small-diameter test tube (fusion tube) and gently heat it until it melts into a liquid. Approximately 0.5 mL of liquid is sufficient.

-

Capillary Inversion: Take a standard melting point capillary tube, sealed at one end. Invert it and place the open end down into the liquid sample in the fusion tube.[8][13]

-

Apparatus Setup: Attach the fusion tube to a thermometer using a wire or rubber band, ensuring the sample is aligned with the thermometer bulb. Suspend this assembly in a heating bath (a Thiele tube with high-boiling mineral oil or an aluminum block is ideal).[12][13]

-

Heating: Begin heating the bath at a moderate rate. As the temperature rises, air trapped inside the inverted capillary will expand and slowly bubble out.

-

Identifying the Boiling Point: As the temperature approaches the boiling point, the rate of bubbling will increase. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip.[12][14]

-

Causality: At the boiling point, the vapor pressure of the liquid equals the external atmospheric pressure. This pressure is sufficient to push the liquid out of the capillary, creating a steady stream of vapor bubbles.[8]

-

-

Cooling and Confirmation: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The precise boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8][12]

-

Causality: As the system cools, the vapor pressure of the sample drops. The moment it drops just below the atmospheric pressure, the external pressure forces the liquid back into the capillary. This point represents the true equilibrium between the liquid and vapor phases.

-

Caption: Workflow for Micro Boiling Point Determination.

Synthesis and Application Context

This compound is a valuable intermediate primarily used in the synthesis of complex heterocyclic compounds for pharmaceutical applications.[1] Its utility stems from the differential reactivity of its functional groups. The aldehyde is available for condensation reactions, the amino group can be acylated or used in cyclization reactions, and the bromine atom facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for structure-activity relationship (SAR) studies.[1]

A common synthesis route involves the direct bromination of 2-aminopyridine-3-carbaldehyde using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[3]

References

- MySkinRecipes. This compound. [Link]

- Westlab Canada. Measuring the Melting Point. [Link]

- JoVE. Boiling Points - Concept. [Link]

- University of Calgary.

- SSERC.

- University of Calgary.

- Austin Community College. Experiment 1 - Melting Points. [Link]

- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

- JoVE. Boiling Points - Procedure. [Link]

- SlideShare. experiment (1)

Sources

- 1. This compound [myskinrecipes.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 206997-15-1 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 206997-15-1 [m.chemicalbook.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. vernier.com [vernier.com]

- 11. westlab.com [westlab.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. byjus.com [byjus.com]

- 14. Video: Boiling Points - Procedure [jove.com]

A Technical Guide to the Solubility of 2-Amino-5-bromonicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-5-bromonicotinaldehyde, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a foundational understanding of the physicochemical principles governing its solubility. The insights herein are designed to empower researchers in optimizing reaction conditions, purification processes, and formulation development.

Understanding the Molecular Profile of this compound

Before delving into experimental determination, a thorough analysis of the molecule's structure provides critical clues to its solubility behavior. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.

-

Aromatic Pyridine Ring: The core pyridine structure is aromatic and contributes to non-polar interactions. Pyridine itself is miscible with a wide range of organic solvents and also with water, showcasing its versatile nature.[1][2]

-

Amino Group (-NH2): This group is a strong hydrogen bond donor and can also act as a weak hydrogen bond acceptor. Its presence significantly increases the potential for interaction with polar protic solvents.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is a hydrogen bond acceptor. This contributes to polarity and the ability to interact with protic solvents.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group and contributes to the overall molecular weight and van der Waals forces.

The interplay of these groups results in a molecule with a significant dipole moment, capable of participating in hydrogen bonding as both a donor and an acceptor. This suggests a preference for polar solvents over non-polar ones.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 206997-15-1 | [3] |

| Molecular Formula | C₆H₅BrN₂O | [3] |

| Molecular Weight | 201.02 g/mol | [4] |

| Melting Point | 167-169 °C | [3][4][5] |

| Boiling Point | 300.5 °C at 760 mmHg | [3][5] |

| Appearance | Light yellow to yellow solid | [5] |

The high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding and dipole-dipole interactions. Overcoming this crystal lattice energy is a key factor in dissolution.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular interaction capabilities.

Solvent Classes and Expected Solubility:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the amino and aldehyde groups, this compound is expected to exhibit moderate to good solubility in these solvents. However, the presence of the relatively non-polar pyridine ring and the bromine atom may limit its solubility in water. A similar compound, 2-amino-5-bromobenzaldehyde, is reported to be slightly soluble in water and soluble in ethanol.[8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have significant dipole moments and can act as hydrogen bond acceptors but not donors. They are generally excellent solvents for polar organic molecules. It is anticipated that this compound will be highly soluble in solvents like DMSO and DMF, which are effective at solvating both the polar functional groups and the aromatic ring.

-

Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. Due to the polar nature of the amino and aldehyde groups, the solubility of this compound in non-polar solvents is expected to be low. While the pyridine ring has some non-polar character, it is unlikely to overcome the strong polar interactions.

The following diagram illustrates the logical flow for predicting the solubility of this compound based on its structural features and the properties of different solvent classes.

Caption: Predictive solubility workflow for this compound.

Experimental Determination of Solubility

A systematic approach is crucial for accurately determining the solubility of this compound. The following protocol outlines the equilibrium solubility method, a reliable and widely used technique.

Objective: To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

Syringes and syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials. Ensure there is undissolved solid remaining.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Safety Precautions:

-

Always consult the Safety Data Sheet (SDS) for this compound before handling.[9][10]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle all organic solvents in a well-ventilated fume hood.

Data Interpretation and Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table of Expected and Experimentally Determined Solubilities:

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water | Polar Protic | Low to Moderate | To be determined |

| Methanol | Polar Protic | Moderate to High | To be determined |

| Ethanol | Polar Protic | Moderate to High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |

| Acetonitrile | Polar Aprotic | Moderate | To be determined |

| Acetone | Polar Aprotic | Moderate | To be determined |

| Dichloromethane | Non-Polar | Low | To be determined |

| Toluene | Non-Polar | Low | To be determined |

| Hexane | Non-Polar | Very Low | To be determined |

Note: The "Predicted Solubility" is a qualitative assessment based on chemical principles. The "Experimental Solubility" column is intended to be populated with data obtained from the protocol described above.

Conclusion and Applications

A thorough understanding of the solubility of this compound is paramount for its effective use in research and development. This guide provides a robust framework for predicting and experimentally determining its solubility in a variety of organic solvents. The expected trend of higher solubility in polar aprotic and polar protic solvents, and lower solubility in non-polar solvents, provides a strong starting point for solvent screening. The detailed experimental protocol offers a reliable method for generating precise solubility data. This information is critical for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the solution phase for optimal reaction kinetics.

-

Crystallization and Purification: Choosing suitable solvent systems for effective purification by crystallization, where the compound should have high solubility in the hot solvent and low solubility in the cold solvent.

-

Formulation Development: Identifying suitable solvents for creating stable solutions for in-vitro and in-vivo studies.

-

Chromatographic Purification: Selecting appropriate mobile phases for column chromatography based on the differential solubility of the target compound and impurities.

By integrating theoretical knowledge with rigorous experimental validation, researchers can confidently handle and utilize this compound in their synthetic and developmental workflows.

References

- Experiment 1 Determin

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd

- CAS 206997-15-1 this compound - Alfa Chemistry

- Experiment: Solubility of Organic & Inorganic Compounds

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube

- 2-amino-5-bromobenzaldehyde - ChemBK

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis

- This compound CAS#: 206997-15-1 - ChemicalBook

- This compound SDS, 206997-15-1 Safety D

- This compound - MySkinRecipes

- C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility - ResearchG

- This compound | 206997-15-1 - Sigma-Aldrich

- This compound | 206997-15-1 - ChemicalBook

- 2 - SAFETY D

- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC - NIH

- SAFETY D

- Buy this compound

- Solubility and Factors Affecting Solubility - Chemistry LibreTexts

- Pyridine - American Chemical Society

- Pyridine - chemeurope.com

- 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem

Sources

- 1. acs.org [acs.org]

- 2. Pyridine [chemeurope.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound CAS#: 206997-15-1 [m.chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Molecular structure and conformation of 2-Amino-5-bromonicotinaldehyde

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-5-bromonicotinaldehyde

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique trifecta of functional groups—a nucleophilic amino group, an electrophilic aldehyde, and a versatile bromine substituent on a pyridine scaffold—renders it a highly valuable precursor for the synthesis of a diverse range of complex molecules, including kinase inhibitors and novel fluorescent probes.[1] This guide provides an in-depth analysis of its molecular structure, conformational preferences, and the underlying physicochemical principles that govern its reactivity. We will explore its synthesis, spectroscopic characterization, and the critical role of intramolecular hydrogen bonding in defining its most stable conformation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical entity.

Introduction to this compound

This compound (CAS: 206997-15-1) is a substituted pyridine derivative with the molecular formula C₆H₅BrN₂O.[2] The strategic placement of its functional groups on the pyridine ring creates a molecule with distinct electronic and steric properties that are instrumental in its synthetic applications. The amino group at the 2-position and the aldehyde at the 3-position can act in concert, often stabilized by a strong intramolecular hydrogen bond, which significantly influences the molecule's planarity and reactivity. The bromine atom at the 5-position serves as a key site for post-synthetic modification, most commonly through palladium-catalyzed cross-coupling reactions, making it an ideal scaffold for building molecular libraries for structure-activity relationship (SAR) studies.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 206997-15-1 | [1][2][3] |

| Molecular Formula | C₆H₅BrN₂O | [1][2][4] |

| Molecular Weight | 201.02 g/mol | [1][4] |

| Appearance | Light yellow to yellow or brown solid | [3] |

| Melting Point | 167-169°C | [1][2] |

| Boiling Point | 300.5 ± 42.0 °C (Predicted) | [2] |

| Density | 1.782 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the regioselective bromination of 2-amino-3-pyridinecarboxaldehyde.

Diagram 1: Synthetic Workflow

Sources

An In-depth Technical Guide to the Discovery and Synthetic History of 2-Amino-5-bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Pharmaceutical Intermediate

2-Amino-5-bromonicotinaldehyde, a substituted pyridine derivative, has emerged as a pivotal building block in the landscape of medicinal chemistry and drug discovery. Its strategic arrangement of an aldehyde, an amino group, and a bromine atom on the pyridine ring provides a versatile scaffold for the synthesis of complex heterocyclic compounds. This trifunctional nature allows for a diverse range of chemical transformations, making it an invaluable intermediate in the development of novel therapeutic agents, particularly kinase inhibitors and nicotinic receptor modulators.[1] The presence of the bromine atom facilitates further molecular elaboration through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies crucial for drug optimization. This guide provides a comprehensive overview of the discovery and the evolution of synthetic methodologies for this important compound, offering insights into the chemical ingenuity that has made it readily accessible for pharmaceutical research.

The Genesis of a Molecule: Discovery and First Reported Synthesis

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in a historical context, its emergence is intrinsically linked to the broader exploration of substituted nicotinic acids and their derivatives throughout the 20th century. The first documented, unambiguous synthesis of this compound can be traced to more contemporary research focused on the efficient construction of functionalized pyridine intermediates.

One of the earliest and most direct methods reported for the synthesis of this compound involves the electrophilic bromination of 2-aminonicotinaldehyde. This approach leverages the activating effect of the amino group, which directs the incoming bromine atom to the electron-rich 5-position of the pyridine ring.

The Synthetic Arsenal: A Chronological Evolution of Methodologies

The synthetic routes to this compound have evolved, driven by the need for higher yields, greater purity, and more scalable processes. These methods can be broadly categorized into two main strategies: the direct functionalization of a pre-existing aminonicotinaldehyde core and the construction of the aldehyde functionality onto a 2-amino-5-bromopyridine backbone.

Method 1: Direct Bromination of 2-Aminonicotinaldehyde

This is a conceptually straightforward approach that relies on the direct introduction of a bromine atom onto the 2-aminonicotinaldehyde scaffold.

Reaction Scheme:

Caption: Direct bromination of 2-aminonicotinaldehyde.

Experimental Protocol:

A common procedure for this transformation involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent, such as acetonitrile.

-

Dissolution: 2-Aminonicotinaldehyde is dissolved in acetonitrile.

-

Reagent Addition: N-Bromosuccinimide is added to the solution.

-

Reaction: The mixture is typically stirred at an elevated temperature to facilitate the reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified, often through recrystallization.